N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the reaction of 2-nitroaniline with chlorosulfonic acid to form 2-nitrophenylsulfonyl chloride.
Coupling Reaction: The 2-nitrophenylsulfonyl chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-nitrophenylsulfonamide.
Acetylation: Finally, the N-(3-chlorophenyl)-2-nitrophenylsulfonamide is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-amino-N-(3-chlorophenyl)sulfonylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloroaniline and 2-nitrobenzenesulfonic acid.
Scientific Research Applications
N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of sulfonyl and acetamide groups on biological systems, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(N-phenylsulfonylanilino)acetamide
- N-(3-chlorophenyl)-2-(N-(4-nitrophenyl)sulfonylanilino)acetamide
- N-(3-chlorophenyl)-2-(N-(2-methylphenyl)sulfonylanilino)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to the presence of both a nitro group and a sulfonyl group, which can impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c21-15-7-6-8-16(13-15)22-20(25)14-23(17-9-2-1-3-10-17)30(28,29)19-12-5-4-11-18(19)24(26)27/h1-13H,14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYODYIFECUFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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